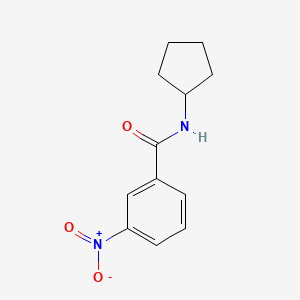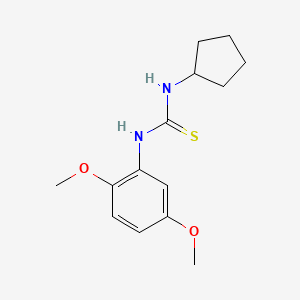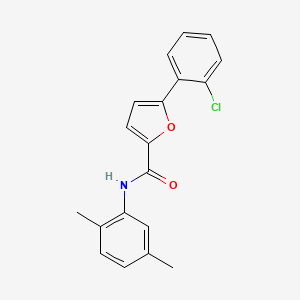
N-cyclopentyl-3-nitrobenzamide
Vue d'ensemble
Description
N-cyclopentyl-3-nitrobenzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the benzamide family, which is known for its diverse range of biological activities. In recent years, there has been growing interest in the synthesis, mechanism of action, and physiological effects of this compound.
Applications De Recherche Scientifique
Enzyme Inhibition and Anticonvulsant Properties
N-cyclopentyl-3-nitrobenzamide and its derivatives have been explored for their anticonvulsant activity. For instance, a study by Pandey et al. (1981) synthesized variants of nitrobenzamides and evaluated their anticonvulsant properties, revealing a lack of direct correlation between central nervous system depressant and enzyme inhibitory properties (Pandey, Singh, Brumleve, & Parmar, 1981).
Antibacterial Activity
In the realm of antibacterial applications, Saeed et al. (2010) reported on nickel and copper metal complexes of N-(R-carbamothioyl)-4-nitrobenzamide, demonstrating enhanced antibacterial efficacy compared to their thiourea derivative ligands (Saeed, Rashid, Ali, & Hussain, 2010).
CNS-Depressant and Hypotensive Activity
The central nervous system depressant and hypotensive activity of this compound derivatives were investigated by Roll (1970). The study found that compounds with small alkyl groups and a p-nitro group showed significant CNS-depressant activity (Roll, 1970).
Crystal Structure Analysis
Analyzing the crystal structure of this compound, Saeed, Hussain, and Bolte (2010) synthesized and characterized the compound, providing insights into its molecular structure through X-ray diffraction analysis (Saeed, Hussain, & Bolte, 2010).
Catalytic Applications in Organometallics
The use of this compound derivatives in organometallic chemistry was explored by Zhou et al. (2018), who synthesized cyclometalated complexes and used them as catalysts in C–H bond functionalization reactions (Zhou, Li, Li, Song, & Wang, 2018).
Synthesis of Quinazolinones
Romero, Salazar, and López (2013) developed a one-pot synthesis method for quinazolinones from 2-nitrobenzamides, showcasing the utility of nitrobenzamide derivatives in heterocyclic compound synthesis (Romero, Salazar, & López, 2013).
Quality Control in Anticonvulsant Development
Sych et al. (2018) focused on developing quality control methods for promising anticonvulsants derived from nitrobenzamide, underscoring the compound's potential in anticonvulsive therapies (Sych, Bevz, Sych, Rakhimova, Yaremenko, & Perekhoda, 2018).
Bioactivation and DNA Crosslinking
Knox et al. (1991) studied the bioactivation of CB 1954, a derivative of 2-nitrobenzamide, revealing its ability to form DNA-DNA interstrand crosslinks, a crucial aspect in its cytotoxicity (Knox, Friedlos, Marchbank, & Roberts, 1991).
Preformulation and Formulation in Antitumor Agents
Research by Sena et al. (2017) on the preformulation and formulation of a bioactive nitroaromatic compound, BNB, highlighted its significant antitumor activity and the development of nanocarriers for its administration (Sena, Apolinário, Duarte, dos Santos, Monteiro, de Oliveira, Leite, & de Oliveira, 2017).
Inhibitor of Poly (ADP-Ribose) Synthase
Cuzzocrea et al. (1998) investigated 3-aminobenzamide, an inhibitor of poly (ADP-ribose) synthase, demonstrating its potent anti-inflammatory effects in a model of acute local inflammation (Cuzzocrea, Zingarelli, Gilad, Hake, Salzman, & Szabó, 1998).
Antimycobacterial Activity
Wang et al. (2019) synthesized a series of novel nitrobenzamide derivatives with considerable in vitro antitubercular activity, offering new directions in antimycobacterial drug development (Wang, Lv, Li, Wang, Wang, Tao, Geng, Wang, Huang, Liu, Guo, & Lu, 2019).
Safety and Hazards
Propriétés
IUPAC Name |
N-cyclopentyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-12(13-10-5-1-2-6-10)9-4-3-7-11(8-9)14(16)17/h3-4,7-8,10H,1-2,5-6H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSZTSLXMPVSJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5866927.png)
![2-[4-(2-furoyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5866930.png)
![[bis(4-chlorophenyl)methyl]methylformamide](/img/structure/B5866934.png)
![2-chloro-4-[(phenylsulfonyl)amino]phenyl thiocyanate](/img/structure/B5866942.png)
![methyl [2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetate](/img/structure/B5866944.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B5866949.png)

![N-(3,5-dimethylphenyl)-2-[(2-fluorobenzyl)oxy]benzamide](/img/structure/B5866970.png)


![N-[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5867001.png)
![6-nitro-1,3-benzodioxole-5-carbaldehyde {4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5867019.png)
![2-[(2-chlorobenzyl)oxy]-5-nitrobenzaldehyde](/img/structure/B5867027.png)

